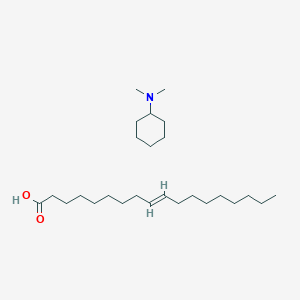

Cyclohexylamine, N,N-dimethyl-, oleate

Description

Contextualization of Alkylammonium Oleates within Contemporary Chemical Research

Alkylammonium oleates belong to the class of compounds known as ionic liquids (ILs) or, more specifically, protic ionic liquids (PILs) when formed from a Brønsted acid and base. In recent years, there has been a growing focus on the development of "green" or bio-based ionic liquids, for which fatty acids like oleic acid are ideal precursors. The interest in alkylammonium oleates stems from their potential as surfactants, corrosion inhibitors, lubricants, and catalysts.

Research into these compounds is driven by the desire to create functional materials from renewable resources. The combination of a hydrophobic oleate (B1233923) chain with a charged ammonium (B1175870) headgroup imparts amphiphilic properties to these molecules, making them effective at interfaces. This has led to their investigation in applications such as emulsification, nanoparticle synthesis, and as phase transfer catalysts. The specific properties of an alkylammonium oleate can be tuned by modifying the structure of the alkylammonium cation, allowing for the design of task-specific ionic liquids.

Historical Development and Evolution of Related Amine-Carboxylate Systems

The study of amine-carboxylate systems has a long history, fundamentally rooted in acid-base chemistry. Simple amine salts have been utilized for decades in various industrial applications. For instance, fatty amine salts have historically been employed as flotation agents in the mining industry and as corrosion inhibitors in oil and gas pipelines.

The evolution of this field has seen a shift from simple, monofunctional amine salts to more complex and tailored systems. The advent of ionic liquids in the late 20th century provided a new framework for understanding and designing these materials. Researchers began to explore the use of a wider variety of amines and carboxylic acids to create ILs with specific melting points, viscosities, and functionalities. This has led to the development of a vast library of amine-carboxylate systems with applications ranging from electrolytes in batteries to solvents for biomass processing. The focus has increasingly turned towards sustainability, with an emphasis on using bio-derived amines and fatty acids to create more environmentally benign chemical products.

Fundamental Academic Significance of Oleate-Based Amine Compounds

The academic significance of oleate-based amine compounds lies in their ability to bridge the gap between traditional surfactants and modern ionic liquids. They serve as model systems for studying self-assembly and interfacial phenomena. The presence of the double bond in the oleate chain introduces a point of unsaturation that can influence the packing of the molecules and their thermal properties, offering a rich area for fundamental studies in materials science.

Furthermore, the formation of these salts is a classic example of an acid-base reaction, allowing for the investigation of proton transfer and hydrogen bonding in non-aqueous environments. From a green chemistry perspective, the synthesis of oleate-based amine compounds from renewable feedstocks is of high academic interest as it aligns with the principles of sustainable chemical production. The biodegradability and lower toxicity of many of these compounds compared to traditional quaternary ammonium salts also make them important subjects of study in environmental and toxicological research.

Scope and Objectives of Research in Amine-Oleate Chemistry

The primary objective of research in amine-oleate chemistry is to develop a deeper understanding of the structure-property relationships that govern the behavior of these compounds. This includes investigating how changes in the amine structure (e.g., chain length, branching, and degree of substitution) and the carboxylic acid structure affect the physicochemical properties of the resulting salt.

Key research goals in this area include:

Synthesis and Characterization: Developing efficient and sustainable methods for the synthesis of a wide range of amine-oleate salts and comprehensively characterizing their thermal, spectroscopic, and electrochemical properties.

Application-Oriented Research: Exploring the utility of these compounds in specific applications, such as corrosion inhibition for various metals, lubrication in industrial processes, and as catalysts or reaction media in organic synthesis.

Mechanistic Studies: Elucidating the mechanisms by which these compounds function in their various applications, for example, understanding how they form protective films on metal surfaces to prevent corrosion or how they stabilize nanoparticles during synthesis.

Structure-Property Correlations: Establishing clear relationships between the molecular structure of the amine and oleate components and the macroscopic properties of the resulting salt, such as its melting point, viscosity, and surface activity. This knowledge is crucial for the rational design of new amine-oleate compounds with tailored functionalities.

Physicochemical Properties of N,N-Dimethylcyclohexylamine and Oleic Acid

The properties of Cyclohexylamine (B46788), N,N-dimethyl-, oleate are derived from its constituent ions: the N,N-dimethylcyclohexylammonium cation and the oleate anion. Below are the properties of the parent molecules.

Table 1: Physicochemical Properties of N,N-Dimethylcyclohexylamine

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₇N |

| Molecular Weight | 127.23 g/mol nih.gov |

| Boiling Point | 158-159 °C |

| Density | 0.849 g/mL at 25 °C |

| Refractive Index | 1.454 at 20 °C |

| Flash Point | 39 °C (closed cup) |

| Water Solubility | Partially soluble |

Table 2: Physicochemical Properties of Oleic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₄O₂ |

| Molecular Weight | 282.47 g/mol |

| Boiling Point | 286 °C at 100 mmHg |

| Density | 0.895 g/mL |

| Melting Point | 13-14 °C |

| Water Solubility | Insoluble |

Synthesis and Characterization of N,N-Dimethylcyclohexylamine Oleate

The synthesis of Cyclohexylamine, N,N-dimethyl-, oleate is typically achieved through a straightforward acid-base neutralization reaction. In this process, equimolar amounts of N,N-dimethylcyclohexylamine and oleic acid are mixed, often in a solvent to facilitate the reaction, although solvent-free methods are also possible and align with green chemistry principles. The reaction is generally exothermic.

Characterization of the resulting salt would involve a suite of analytical techniques to confirm its structure and purity. Fourier-transform infrared (FTIR) spectroscopy would be expected to show the disappearance of the carboxylic acid hydroxyl peak from oleic acid and the appearance of peaks corresponding to the carboxylate salt. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) would be used to confirm the proton and carbon environments in the final product. Thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would provide information on the thermal stability and phase transitions of the salt.

Research Findings on Related Alkylammonium Oleates

While specific research on this compound is limited in the public domain, studies on analogous alkylammonium oleates provide valuable insights into the potential properties and applications of this compound.

Research has shown that oleate-based protic ionic liquids can be effective lubricants. For instance, certain ammonium-based oleates have been demonstrated to reduce the coefficient of friction and wear on aluminum surfaces. The formation of a protective tribo-film at the contact interface is believed to be the mechanism behind this enhanced lubrication.

In the area of corrosion inhibition, amine carboxylates have been extensively studied. They are known to form a protective film on metal surfaces, mitigating corrosion in acidic environments. The effectiveness of these inhibitors is often dependent on the structure of the amine and the length of the carboxylate chain. It is plausible that N,N-dimethylcyclohexylamine oleate would also exhibit corrosion-inhibiting properties.

Furthermore, tetraalkylammonium oleates have been investigated as "green" extractants for metal ions from aqueous solutions. These compounds have shown high extraction efficiencies for certain transition metals, suggesting potential applications in hydrometallurgy and wastewater treatment.

Properties

CAS No. |

65122-23-8 |

|---|---|

Molecular Formula |

C26H51NO2 |

Molecular Weight |

409.7 g/mol |

IUPAC Name |

N,N-dimethylcyclohexanamine;(E)-octadec-9-enoic acid |

InChI |

InChI=1S/C18H34O2.C8H17N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-9(2)8-6-4-3-5-7-8/h9-10H,2-8,11-17H2,1H3,(H,19,20);8H,3-7H2,1-2H3/b10-9+; |

InChI Key |

XGBJXPXIFLEYFH-RRABGKBLSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)O.CN(C)C1CCCCC1 |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.CN(C)C1CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N,n Dimethylcyclohexylamine Oleate

Direct Synthesis Routes for N,N-Dimethylcyclohexylamine Oleate (B1233923)

Direct synthesis represents the most straightforward approach to producing N,N-dimethylcyclohexylamine oleate, typically involving the direct reaction between the parent acid and base.

Esterification/Salt Formation Pathways from Oleic Acid and N,N-Dimethylcyclohexylamine

The principal direct route for synthesizing N,N-dimethylcyclohexylamine oleate is through a classic acid-base neutralization reaction. In this pathway, oleic acid, a long-chain carboxylic acid, reacts with N,N-dimethylcyclohexylamine, a tertiary amine. The acidic proton of the carboxyl group (-COOH) on oleic acid is transferred to the basic nitrogen atom of the amine. This proton transfer results in the formation of an ionic bond between the resulting carboxylate anion (oleate) and the N,N-dimethylcyclohexylammonium cation, yielding the target salt.

This reaction is fundamentally a salt formation, not an esterification. Esterification would involve the formation of a covalent bond between the acyl carbon and the nitrogen, typically resulting in an amide. However, the reaction between a carboxylic acid and a tertiary amine like N,N-dimethylcyclohexylamine does not readily form an amide due to the absence of a proton on the nitrogen atom to be eliminated as water. The formation of the oleate salt is the thermodynamically favored outcome under standard conditions. The general reaction can be represented as:

C₁₇H₃₃COOH (Oleic Acid) + C₈H₁₇N (N,N-Dimethylcyclohexylamine) → [C₈H₁₇NH]⁺[C₁₇H₃₃COO]⁻ (N,N-Dimethylcyclohexylamine Oleate)

This type of salt formation is a common interaction observed in binary systems of fatty acids and amine-containing compounds, leading to the formation of complexes, often at equimolar compositions. nih.gov

Solvent Selection and Reaction Condition Optimization for High Yield Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of N,N-dimethylcyclohexylamine oleate. Key parameters include solvent choice, temperature, reaction time, and the molar ratio of reactants.

Solvent Selection: The choice of solvent is crucial for facilitating the reaction by ensuring the miscibility of the reactants. Polar protic solvents, such as ethanol (B145695), are often employed for the synthesis of similar fatty acid salts, like sodium oleate, as they can solubilize both the fatty acid and the amine. caymanchem.comresearchgate.net The ideal solvent should be easily removable from the final product. In some cases, solvent-free systems can be utilized, particularly if the amine reactant can also serve as a solvent, though this can create a highly viscous medium. researchgate.net Dipolar aprotic solvents like DMSO have also been shown to be effective in promoting reactions involving amines. nih.gov

Reaction Temperature and Time: The reaction temperature influences the rate of salt formation. Moderate heating can increase the reaction rate by enhancing molecular collisions. nih.gov However, excessive temperatures must be avoided, as oleic acid and its derivatives can be susceptible to oxidation and thermal degradation, which can lead to charring and discoloration of the product. researchgate.netdss.go.th Optimization studies for similar esterification reactions show that temperatures between 40°C and 98°C are often effective. mdpi.comwhiterose.ac.uk Reaction time is another key variable, with typical durations ranging from a few hours to 24 hours to ensure the reaction proceeds to completion. mdpi.commdpi.com

Molar Ratio of Reactants: For a simple salt formation, an equimolar ratio (1:1) of oleic acid to N,N-dimethylcyclohexylamine is theoretically ideal. However, in practice, a slight excess of one reactant may be used to drive the reaction to completion. Studies on similar reactions have explored various molar ratios to optimize yield, with ratios from 1:1 to 1:7 (acid to amine) being investigated depending on the specific reaction system. researchgate.netmdpi.com

The following table summarizes typical parameters that would be optimized for this synthesis, based on analogous reactions reported in the literature.

| Parameter | Range/Condition | Rationale/Consideration | Reference Example |

|---|---|---|---|

| Temperature | 40°C - 100°C | Increases reaction rate but high temperatures risk degradation. | mdpi.comwhiterose.ac.uk |

| Reaction Time | 2 - 24 hours | Sufficient time is needed for the reaction to reach equilibrium/completion. | mdpi.commdpi.com |

| Molar Ratio (Acid:Amine) | 1:1 to 1:3 | An equimolar ratio is stoichiometric; a slight excess of amine can ensure full conversion of the acid. | dss.go.thmdpi.com |

| Solvent | Ethanol, DMSO, or Solvent-Free | Ensures miscibility of reactants and facilitates the reaction. Ethanol is common for oleate salts. | researchgate.netresearchgate.netnih.gov |

Catalytic Enhancement in Oleate Formation

While the direct acid-base neutralization to form N,N-dimethylcyclohexylamine oleate typically does not require a catalyst, catalytic enhancement can be relevant in related reactions, such as the formation of amides or esters from oleic acid derivatives. For instance, in the synthesis of other amine-oleate adducts, ionic liquids have been used as effective and recyclable catalysts. acs.orgacs.orgresearchgate.net In esterification reactions of oleic acid, acid catalysts like 4-dodecylbenzenesulfonic acid (DBSA), p-toluenesulfonic acid (pTSA), and various zeolites have been shown to significantly improve reaction rates and yields. mdpi.comresearchgate.netlp.edu.ua

For the direct salt formation, the primary role of a catalyst would be to facilitate proton transfer. However, given the inherent acidity of oleic acid and the basicity of N,N-dimethylcyclohexylamine, the uncatalyzed reaction is generally efficient under optimized conditions. The introduction of an external acid or base catalyst would be counterproductive to the goal of forming the neutral salt.

Indirect Synthetic Strategies Involving N,N-Dimethylcyclohexylamine Precursors

Indirect routes offer alternative pathways to N,N-dimethylcyclohexylamine oleate, often involving the modification of precursors before the final salt formation step. These strategies can be useful for creating functionalized analogs or when the direct route presents challenges.

Derivatization of Cyclohexylamine (B46788) Derivatives with Oleic Acid Moieties

An indirect approach involves using a precursor to N,N-dimethylcyclohexylamine, such as cyclohexylamine itself. Cyclohexylamine, a primary amine, can be derivatized with an oleic acid moiety through various reactions. For instance, cyclohexylamine can react with an activated form of oleic acid, such as oleoyl (B10858665) chloride, in an acylation reaction to form N-cyclohexyl oleamide (B13806). This amide could then, in principle, undergo subsequent N-methylation steps to introduce the two methyl groups onto the nitrogen atom, although this would be a challenging transformation.

A more direct derivatization involves the conjugation of fatty acids to amines for analytical purposes, which demonstrates the feasibility of linking these two moieties. nih.gov Another strategy could involve the reaction of cyclohexylamine with epoxidized methyl oleate, a pathway used to functionalize oleates with amine groups. researchgate.net After the initial adduction, the nitrogen could be methylated. These methods create a covalent linkage rather than a salt, resulting in a different class of compound (an amide), which would not be N,N-dimethylcyclohexylamine oleate. To form the target salt, the precursor (e.g., cyclohexylamine) would first need to be converted to N,N-dimethylcyclohexylamine before reacting with oleic acid.

Multi-step Reaction Sequences for Functionalized Oleate Synthesis

Multi-step sequences allow for the construction of the target molecule from more fundamental starting materials. A common and practical multi-step route would involve the synthesis of N,N-dimethylcyclohexylamine first, followed by the salt formation reaction as described in the direct synthesis section.

The synthesis of N,N-dimethylcyclohexylamine can be achieved through several established methods:

Reductive Amination: Cyclohexanone (B45756) can be reacted with dimethylamine (B145610) in the presence of a reducing agent and a catalyst (e.g., palladium on carbon) to yield N,N-dimethylcyclohexylamine. google.com

Methylation of Cyclohexylamine: Cyclohexylamine can be methylated using reagents like formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or methyl chloride. patsnap.com

The table below outlines a plausible two-step synthesis starting from cyclohexylamine.

| Step | Reaction | Reagents & Conditions | Reference |

|---|---|---|---|

| 1 | Synthesis of N,N-Dimethylcyclohexylamine | Cyclohexylamine, formaldehyde, formic acid; reaction at 90-98°C for 3-5 hours. | patsnap.com |

| 2 | Salt Formation | N,N-Dimethylcyclohexylamine, Oleic Acid; equimolar ratio in ethanol at moderate temperature. | nih.govresearchgate.net |

This multi-step approach provides greater control over the purity of the final product by allowing for the purification of the intermediate amine before the final salt formation step. Another complex, hypothetical route could involve the hydroaminomethylation of oleic acid derivatives with a functionalized amine, followed by further modifications, though this is a more complex and less direct pathway. researchgate.net

Reaction Kinetics and Thermodynamic Considerations in Oleate Formation

The formation of N,N-dimethylcyclohexylamine oleate from its precursors, N,N-dimethylcyclohexylamine and oleic acid, is governed by fundamental principles of reaction kinetics and thermodynamics. This section explores the mechanistic pathways, energetic requirements, and equilibrium behavior of this acid-base reaction.

The synthesis of N,N-dimethylcyclohexylamine oleate is fundamentally an acid-base neutralization reaction. The mechanism involves the direct transfer of a proton (H⁺) from the carboxylic acid group (-COOH) of oleic acid to the lone pair of electrons on the nitrogen atom of the tertiary amine, N,N-dimethylcyclohexylamine. masterorganicchemistry.comutexas.edulibretexts.org This proton transfer results in the formation of an ion pair: the positively charged N,N-dimethylcyclohexylammonium cation and the negatively charged oleate anion. researchgate.netnih.gov

C₆H₁₁N(CH₃)₂ + C₁₇H₃₃COOH ⇌ [C₆H₁₁NH(CH₃)₂]⁺[C₁₇H₃₃COO]⁻

This interaction is a classic Brønsted-Lowry acid-base reaction, where oleic acid acts as the proton donor (acid) and N,N-dimethylcyclohexylamine acts as the proton acceptor (base). libretexts.org The resulting compound is an ammonium (B1175870) carboxylate salt. stackexchange.com Studies on analogous systems, such as the reaction between oleylamine (B85491) and oleic acid, confirm that this protonation of the amine and deprotonation of the carboxylic acid readily occurs when the components are mixed, often generating heat, which indicates an exothermic process. researchgate.netnih.gov

While specific kinetic data for the formation of N,N-dimethylcyclohexylamine oleate is not extensively documented in publicly available literature, the reaction can be understood from the general principles of acid-base chemistry. Proton transfer reactions between strong acids and bases are typically characterized by very high reaction rates and low activation energies.

The reaction rate is influenced by several factors:

Temperature: Increased temperature generally increases the rate of reaction by providing molecules with greater kinetic energy.

Concentration: Higher concentrations of the reactant amine and acid lead to a greater frequency of molecular collisions, thus increasing the reaction rate.

Solvent: The choice of solvent can influence reaction rates by affecting the solubility of reactants and the stability of the transition state.

Although direct activation energy values for this specific salt formation are unavailable, related studies on reactions involving oleic acid provide context for the energies involved in its chemical transformations. For instance, kinetic studies on oleamide synthesis through ammonolysis report activation energies in the range of 95 kJ/mol, though this involves amide formation, a different and more complex process than simple salt formation. ijnc.ir The activation energy for the direct proton transfer in oleate salt formation is expected to be significantly lower.

To illustrate the expected behavior, the following table presents hypothetical data on how reaction conditions might influence the rate of formation.

| Experiment | Temperature (°C) | [N,N-dimethylcyclohexylamine] (mol/L) | [Oleic Acid] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|---|

| 1 | 25 | 0.1 | 0.1 | 1.2 x 10⁻² |

| 2 | 25 | 0.2 | 0.1 | 2.4 x 10⁻² |

| 3 | 40 | 0.1 | 0.1 | 2.5 x 10⁻² |

The formation of the N,N-dimethylcyclohexylammonium oleate salt is a reversible process, existing in equilibrium with the free amine and carboxylic acid. stackexchange.com The position of this equilibrium is dictated by the relative strengths of the acid and base, the temperature, and the solvent environment.

[C₆H₁₁N(CH₃)₂] + [C₁₇H₃₃COOH] ⇌ [C₆H₁₁NH(CH₃)₂]⁺[C₁₇H₃₃COO]⁻

The equilibrium constant (Keq) for this reaction is a measure of the extent to which the salt is favored. A large Keq indicates that the equilibrium lies far to the right, favoring the product salt. The pKa of the conjugate acid of N,N-dimethylcyclohexylamine is approximately 10.72, indicating it is a relatively strong base. chemicalbook.com The pKa of oleic acid's carboxylic group is shifted to higher values in hydrophobic environments compared to its value in water (around 4.75), but it remains a weak acid. nih.gov The significant difference in basicity and acidity suggests that the equilibrium generally favors the formation of the salt.

The formation of ammonium carboxylate salts is an exothermic process (releases heat). researchgate.netnih.gov According to Le Châtelier's principle, increasing the temperature of an exothermic reaction will shift the equilibrium toward the reactants. researchgate.netnih.gov Therefore, at higher temperatures, the equilibrium constant for the formation of N,N-dimethylcyclohexylamine oleate would decrease, resulting in a higher concentration of the free amine and acid. This temperature-dependent reversibility has been confirmed in studies of the closely related oleylamine and oleic acid system using NMR spectroscopy. researchgate.netnih.gov

The following interactive table illustrates the theoretical effect of temperature on the equilibrium constant for this exothermic reaction.

| Temperature (°C) | Equilibrium Constant (Keq) | Equilibrium Position |

|---|---|---|

| 25 | 1.5 x 10⁵ | Favors Products (Salt) |

| 50 | 8.2 x 10⁴ | Favors Products (Salt) |

| 80 | 3.1 x 10⁴ | Shifts toward Reactants |

| 100 | 1.4 x 10⁴ | Shifts further toward Reactants |

Purification and Isolation Techniques for N,N-Dimethylcyclohexylamine Oleate

The purification and isolation of N,N-dimethylcyclohexylamine oleate require the removal of unreacted starting materials and any side products formed during the synthesis. Given the physical properties of the product and reactants—the salt being a non-volatile ionic liquid, N,N-dimethylcyclohexylamine being a volatile liquid, and oleic acid being a less volatile fatty acid—several standard laboratory and industrial techniques can be employed.

Removal of Unreacted Starting Materials:

Distillation: Unreacted N,N-dimethylcyclohexylamine (boiling point ~158-159 °C) can be effectively removed from the crude product mixture by vacuum distillation. orgsyn.orggoogle.com Since the oleate salt has a very low vapor pressure, it will remain as the residue. This is a common method for purifying ionic liquids.

Liquid-Liquid Extraction: If excess oleic acid is present, it can be removed by extraction. The crude product can be dissolved in a suitable nonpolar organic solvent and washed with a dilute aqueous base (e.g., sodium bicarbonate solution). The basic solution will convert the excess oleic acid into its water-soluble sodium salt, which will partition into the aqueous phase, while the desired N,N-dimethylcyclohexylamine oleate remains in the organic layer. bdmaee.netgoogle.com

Removal of Other Impurities:

Sorbent Treatment: Trace impurities, including colored byproducts, can be removed by treating a solution of the product with activated charcoal or alumina. bdmaee.net The impurities adsorb onto the surface of the sorbent, which is then removed by filtration.

Solvent Washing: The crude product can be washed with a solvent in which the impurities are soluble but the product itself is not. For example, washing with a cold, nonpolar solvent like hexane (B92381) could potentially remove residual non-ionic impurities.

A summary of applicable purification techniques is provided in the table below.

| Technique | Target Impurity | Principle of Separation |

|---|---|---|

| Vacuum Distillation | Excess N,N-dimethylcyclohexylamine | Difference in volatility between the amine and the non-volatile salt. google.com |

| Liquid-Liquid Extraction | Excess Oleic Acid | Conversion of oleic acid to a water-soluble salt and partitioning into an aqueous phase. bdmaee.net |

| Sorbent Treatment (e.g., Activated Charcoal) | Colored byproducts, trace impurities | Adsorption of impurities onto a high-surface-area solid medium. |

| Solvent Washing | Non-ionic, non-polar impurities | Differential solubility of the product and impurities in a specific solvent. |

Catalytic Applications and Mechanistic Aspects of N,n Dimethylcyclohexylamine Oleate in Chemical Processes

Role of N,N-Dimethylcyclohexylamine and Its Derivatives as Catalysts in Organic Synthesis

N,N-dimethylcyclohexylamine (DMCHA) is a cyclic tertiary amine that is widely recognized as a catalyst in various industrial and synthetic processes. nbinno.com Its catalytic activity stems from the lone pair of electrons on the nitrogen atom, which can act as a Lewis base. The efficacy of DMCHA and its derivatives is influenced by factors such as basicity and steric hindrance around the nitrogen atom. americanchemistry.com These properties allow them to participate in a range of organic reactions, from polymerization to phase transfer catalysis.

Tertiary amines are crucial catalysts in polymerization, particularly in the synthesis of polyurethanes. researchgate.net They function by activating either the isocyanate or the polyol component, facilitating the nucleophilic addition that forms the urethane (B1682113) linkage. DMCHA is a prominent catalyst in this area, especially for rigid polyurethane foams. It is known to effectively balance the two primary reactions in foam formation: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate).

The mechanism of tertiary amine catalysis in urethane formation is generally understood to proceed via one of two pathways. In one mechanism, the amine forms a complex with the isocyanate group, making the carbon atom more electrophilic and susceptible to attack by the hydroxyl group of the polyol. In another proposed mechanism, the amine activates the polyol by forming a hydrogen bond, increasing its nucleophilicity. The specific pathway can depend on the structure of the amine, with less sterically hindered amines often favoring the isocyanate-activation route.

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is a fundamental reaction in organic synthesis, notably in the production of polyesters and biofuels. nih.gov Tertiary amines can catalyze these reactions by acting as a base to deprotonate the alcohol, thereby increasing its nucleophilicity and facilitating its attack on the ester's carbonyl carbon. This results in a tetrahedral intermediate that subsequently collapses to form the new ester and releases the original alkoxide.

Esterification, the formation of an ester from a carboxylic acid and an alcohol, can also be promoted by tertiary amines. In this context, the amine typically functions as a base to neutralize the carboxylic acid, forming a carboxylate salt. This can then be activated for reaction with the alcohol, often in the presence of a coupling agent.

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. americanchemistry.com Tertiary amines and their quaternary ammonium (B1175870) salt derivatives are effective phase transfer catalysts. ohans.com In a typical system, an anionic reactant from the aqueous phase is bound by the cationic catalyst. The resulting ion pair possesses sufficient lipophilicity to migrate into the organic phase, where it can react with the organic-soluble substrate. After the reaction, the catalyst can return to the aqueous phase to repeat the cycle. This process eliminates the need for expensive or hazardous solvents that would dissolve all reactants in a single phase, making it a valuable tool in green chemistry. ohans.com

Investigation of N,N-Dimethylcyclohexylamine Oleate (B1233923) as a Catalytic Species

N,N-dimethylcyclohexylamine oleate is an ammonium salt formed by the acid-base reaction between the tertiary amine DMCHA and oleic acid, a long-chain unsaturated fatty acid. This salt structure modifies the catalytic properties of the parent amine, leading to specific applications where controlled or delayed activity is beneficial.

Biodiesel, a mixture of fatty acid methyl esters, is commonly produced through the transesterification of triglycerides from vegetable oils or animal fats with methanol. nih.gov This process requires a catalyst, which can be acidic, basic, or enzymatic. jbiochemtech.com While various basic catalysts like sodium hydroxide, potassium hydroxide, and metal oxides are widely studied and used, chemrxiv.orgqub.ac.ukmdpi.commdpi.com there is no available research data in peer-reviewed literature to suggest that N,N-dimethylcyclohexylamine oleate has been explored or utilized as a catalyst for biodiesel production. The field has largely focused on heterogeneous solid catalysts to simplify product purification and catalyst recovery. mdpi.com

While DMCHA itself is a potent catalyst for polyurethane production, its salt form, N,N-dimethylcyclohexylamine oleate, serves a specialized role as a "delayed-action" or "thermo-activated" catalyst. americanchemistry.comgoogle.comohans.com In many polyurethane applications, particularly for complex molds or large parts, a delay in the initial reaction is necessary to ensure the liquid formulation completely fills the mold before viscosity increases significantly. ohans.com

The catalytic activity of the free tertiary amine is temporarily blocked by its neutralization with an organic carboxylic acid, such as oleic acid, to form the salt. americanchemistry.comgoogle.com This salt has limited or no catalytic activity at ambient temperature. As the polyurethane reaction begins, often initiated by other catalysts or ambient heat, the exothermic nature of the process generates heat. This increase in temperature causes the salt to dissociate back into the active tertiary amine (DMCHA) and the carboxylic acid. wernerblank.com The released DMCHA then powerfully accelerates the gelling and blowing reactions to rapidly cure the foam. This provides an optimal balance between a long "pot life" or "cream time" and a fast final cure. wernerblank.com

Interactive Data Table: Comparison of Standard vs. Delayed-Action Amine Catalysts in Polyurethane Foaming

| Feature | Standard Tertiary Amine Catalyst (e.g., DMCHA) | Delayed-Action Catalyst (e.g., DMCHA Oleate) |

| Chemical Form | Free Amine | Amine Salt of a Carboxylic Acid |

| Initial Activity | High | Low / Latent |

| Activation | Immediate upon mixing | Heat-activated (thermal dissociation) |

| Cream Time | Short | Long / Extended |

| Cure Profile | Fast front-end reaction | Slow front-end, fast back-end cure |

| Primary Use | Applications requiring rapid cure (e.g., spray foam) | Molded parts, complex geometries requiring good flow |

Information regarding "Cyclohexylamine, N,N-dimethyl-, oleate" is not publicly available.

Following a comprehensive search for scientific literature and data pertaining to "this compound," it has been determined that there is no specific information available in the public domain on its catalytic applications, mechanistic aspects, or spectroscopic and computational analysis as outlined in the request.

The search results primarily yield information on the parent compound, N,N-dimethylcyclohexylamine (DMCHA) . This tertiary amine is known as a catalyst, particularly in the production of polyurethane foams. keruichemical.com However, there is no specific mention or detailed study of its oleate salt form ("this compound") in the context of the requested catalytic processes.

Specifically, no research was found that addresses the following key areas of the requested article:

Spectroscopic and Computational Analysis of Catalytic Mechanisms:There is a complete absence of specific in-situ spectroscopic data, Density Functional Theory (DFT) analyses, or Molecular Dynamics (MD) simulations for N,N-dimethylcyclohexylamine oleate.researchgate.netnih.govmdpi.comresearchgate.netacs.orgmdpi.comyoutube.comacs.orgdigitellinc.com

Due to the lack of available data and research on "this compound," it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The creation of such an article would require speculative information, which would compromise the integrity and factual basis of the content.

Advanced Material Science Applications of N,n Dimethylcyclohexylamine Oleate

CO2-Switchable Materials and Smart Solvents

The combination of a tertiary amine like N,N-dimethylcyclohexylamine with a long-chain fatty acid such as oleic acid creates a CO2-responsive surfactant. The tertiary amine group provides the "switch," which allows the molecule's properties, particularly its hydrophilicity, to be altered by CO2.

CO2-responsive microemulsions can be designed using N,N-dimethylcyclohexylamine oleate (B1233923) as the key surfactant component. A microemulsion is a thermodynamically stable, transparent, and isotropic mixture of oil, water, and surfactant.

The preparation of such a system would involve the simple mixing of N,N-dimethylcyclohexylamine and oleic acid, which form the oleate salt in situ through an acid-base reaction. nih.gov This surfactant is then combined with an oil phase and an aqueous phase under agitation. The system's ability to form a stable microemulsion is dependent on the surfactant's ability to lower the interfacial tension between the oil and water phases.

In its non-protonated state, the N,N-dimethylcyclohexylamine oleate surfactant would be primarily hydrophobic, favoring the formation of water-in-oil (W/O) microemulsions. Upon introducing CO2, the surfactant becomes protonated and more hydrophilic, which can trigger a phase transition to an oil-in-water (O/W) microemulsion or cause the microemulsion to break entirely, allowing for the separation of the oil and water phases. This switching behavior is crucial for applications requiring controllable emulsification and demulsification. researchgate.net

N,N-dimethylcyclohexylamine itself is a well-documented switchable hydrophilicity solvent (SHS). nih.govtandfonline.com An SHS is a solvent that can be reversibly converted from a hydrophobic form, which is immiscible with water, to a hydrophilic form that is soluble in water. This transition is triggered by the addition of CO2.

When used as an SHS, the hydrophobic N,N-dimethylcyclohexylamine can dissolve hydrophobic substances. After the extraction process, the addition of carbonated water converts the amine into its water-soluble bicarbonate salt. This change in polarity causes the dissolved hydrophobic substance to precipitate out, allowing for its easy separation. The N,N-dimethylcyclohexylamine can then be recovered from the aqueous solution by removing the CO2, typically by heating or bubbling with an inert gas like nitrogen, which reverts it to its hydrophobic, water-immiscible form. researchgate.nettandfonline.com

The fundamental principle behind the CO2-switchable behavior of N,N-dimethylcyclohexylamine and its oleate salt lies in the reversible reaction between the tertiary amine and CO2 in the presence of water.

The tertiary amine group on N,N-dimethylcyclohexylamine is basic and relatively hydrophobic. When CO2 is bubbled through a mixture of the amine and water, it forms carbonic acid (H2CO3) in situ. The amine then reacts with the carbonic acid in an acid-base neutralization reaction to form N,N-dimethylcyclohexylammonium bicarbonate. mdpi.com

Reaction: R3N (hydrophobic) + H2O + CO2 ⇌ [R3NH+][HCO3−] (hydrophilic)

This bicarbonate salt is an ionic species and is significantly more soluble in water (hydrophilic) than the original tertiary amine. This change from a non-polar to a polar state is the "switch." The process is reversible; removing the CO2 (e.g., by heating or sparging with N2) shifts the equilibrium back to the left, regenerating the hydrophobic tertiary amine and causing it to phase-separate from the water. mdpi.comnih.gov This reversible transition underpins the functionality of these materials in CO2-switchable systems.

Surfactant and Emulsifier Systems

The N,N-dimethylcyclohexylamine oleate molecule is amphiphilic, containing a hydrophilic head (the ammonium (B1175870) bicarbonate group after reacting with CO2) and a lipophilic tail (the long alkyl chain of oleic acid). This structure allows it to function as a surfactant, stabilizing mixtures of oil and water.

Emulsions are kinetically stable mixtures of immiscible liquids, such as oil and water, stabilized by a surfactant. N,N-dimethylcyclohexylamine oleate can act as an emulsifier. The formation of an emulsion typically requires energy input, such as high-shear mixing, to break down one liquid phase into droplets within the other. The surfactant molecules then adsorb at the oil-water interface, forming a protective layer that prevents the droplets from coalescing. nih.gov

The stability of the emulsion depends on the strength of this interfacial film. The long oleate tail provides steric hindrance, while the charged head group can provide electrostatic repulsion, both of which contribute to stability. The type of emulsion formed (O/W or W/O) depends on the surfactant's hydrophilic-lipophilic balance (HLB). The CO2-switchable nature of the amine head group allows for dynamic control over the emulsion's stability. Bubbling CO2 through an emulsion stabilized by this surfactant can increase the hydrophilicity of the head group, potentially destabilizing a W/O emulsion or converting it to an O/W emulsion. This on-demand destabilization is highly valuable for separating the oil and water phases after a process is complete. nih.gov

A key characteristic of any surfactant is its ability to reduce the interfacial tension (IFT) between two immiscible phases. Lowering the IFT reduces the energy required to create new interfacial area, thereby facilitating the formation of smaller droplets and enhancing emulsion stability.

The surface activity of N,N-dimethylcyclohexylamine oleate would be characterized by measuring the surface tension of its aqueous solutions at various concentrations. As concentration increases, the surface tension decreases until it reaches a plateau at the critical micelle concentration (CMC). At the CMC, the surfactant molecules begin to self-assemble into micelles. A lower CMC value indicates a more efficient surfactant.

The CO2-switchable nature of the surfactant means its surface activity can be controlled. In its unprotonated form, the surfactant is less water-soluble and may exhibit lower surface activity. Upon introduction of CO2, the formation of the more soluble bicarbonate salt would significantly enhance its surface activity, leading to a greater reduction in IFT. nih.govnih.gov This switchable surface activity is a hallmark of this class of smart surfactants.

Below is a table illustrating the expected properties of the surfactant in its "off" and "on" states.

| Property | State "Off" (No CO2) | State "On" (With CO2) | Principle |

| Form | Tertiary Amine Oleate | Ammonium Bicarbonate Oleate | Reversible reaction of the tertiary amine with CO2 and water. |

| Hydrophilicity | Low | High | Conversion from a neutral amine to an ionic salt. |

| Water Solubility | Low | High | Increased polarity of the head group. |

| Surface Activity | Lower | Higher | Enhanced solubility and amphiphilicity in the "on" state. |

| Emulsion Type Favored | Water-in-Oil (W/O) | Oil-in-Water (O/W) | Change in the hydrophilic-lipophilic balance (HLB). |

Following a comprehensive search for scientific literature and data, it has been determined that there is currently a lack of specific, publicly available research on the chemical compound "Cyclohexylamine, N,N-dimethyl-, oleate" (also known as N,N-Dimethylcyclohexylamine oleate) for the advanced material science applications outlined in the requested article structure.

The search primarily yielded information on the base compound, N,N-Dimethylcyclohexylamine (DMCHA), which is widely documented as a tertiary amine catalyst. Its principal application is in promoting the urethane (B1682113) (polyol-isocyanate) reaction in the manufacturing of polyurethane products. researchgate.net This includes rigid foams, spray coatings, sealants, and adhesives. evonik.com

However, specific research detailing the oleate salt of this amine and its unique properties or applications in the following areas could not be located:

Self-Assembly Behavior and Micellar Architectures: No studies were found that characterize the self-assembly properties or micellar structures of N,N-Dimethylcyclohexylamine oleate. While the combination of a fatty acid (oleate) and an amine suggests potential amphiphilic or surfactant-like behavior, which is a prerequisite for self-assembly, no specific data or experimental observations for this particular compound are available in the searched scientific literature. kinampark.com

Incorporation into Polymer Matrices as Modifiers or Additives: The available literature focuses on the catalytic role of the base amine (DMCHA) in polymerization, rather than the role of the oleate salt as a functional additive or modifier within a polymer matrix. researchgate.netbdmaee.net

Role in Interpenetrating Polymer Networks (IPN) Systems: There is no information available that describes the use or specific function of N,N-Dimethylcyclohexylamine oleate in the synthesis or modification of interpenetrating polymer networks. cyu.frnsf.govmdpi.com

Applications in Coating Technologies and Adhesives: While the base amine, DMCHA, is used as a curing catalyst in coatings and adhesives, there is no specific information regarding the use of the oleate salt for other functions in these applications. evonik.com

Due to the absence of specific research findings and data for N,N-Dimethylcyclohexylamine oleate in the requested contexts, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The creation of such content would require speculation beyond the available evidence.

Theoretical and Computational Studies on N,n Dimethylcyclohexylamine Oleate

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic structure and intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide a detailed picture of electron distribution, molecular orbital energies, and reactivity indicators.

Ab Initio and Density Functional Theory (DFT) for Electronic Structure

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to solve the electronic structure of molecules. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. DFT, on the other hand, is based on the electron density of a system and is known for its balance of accuracy and computational efficiency.

For N,N-Dimethylcyclohexylamine oleate (B1233923), these calculations would typically be performed on the individual ions—the N,N-dimethylcyclohexylammonium cation and the oleate anion—as well as the ion pair. Key electronic properties that can be determined include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial for understanding a molecule's reactivity. The HOMO energy is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical stability. For tertiary amines like N,N-dimethylcyclohexylamine, the nitrogen lone pair significantly contributes to the HOMO.

Electron Density Distribution and Molecular Electrostatic Potential (MEP): These calculations reveal the charge distribution within the molecule and identify electron-rich and electron-deficient regions. For N,N-Dimethylcyclohexylamine oleate, the MEP would highlight the positive potential around the ammonium (B1175870) group and the negative potential around the carboxylate group of the oleate, which are key to their interaction.

Reactivity Descriptors: Conceptual DFT provides a range of reactivity indices such as electronegativity, chemical hardness, and softness. These parameters help in predicting the reactive behavior of the molecule in various chemical environments. Quantum chemical calculations on aliphatic amines have shown that tertiary amines generally exhibit the highest corrosion inhibition efficiency, a property linked to their electronic structure. mdpi.com

A hypothetical summary of calculated electronic properties for the constituent ions of N,N-Dimethylcyclohexylamine oleate, based on DFT calculations, is presented in the table below.

| Ion | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| N,N-dimethylcyclohexylammonium | -8.5 | 1.5 | 10.0 | 2.5 |

| Oleate | -6.2 | 0.8 | 7.0 | 4.8 |

Note: These are representative values and would need to be confirmed by specific calculations for these exact species.

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of a molecule is critical to its function and properties. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and their relative energies. Molecular geometry optimization is the process of finding the lowest energy structure, which corresponds to the most stable conformation.

When these two ions form a salt, the electrostatic interactions and steric hindrance will dictate the preferred geometry of the ion pair. Geometry optimization would be performed to find the most stable arrangement, considering various starting orientations of the cation and anion relative to each other.

Molecular Simulation Techniques

Molecular simulations are computational methods that model the behavior of atoms and molecules over time. These techniques are invaluable for studying the macroscopic properties of materials based on their microscopic interactions.

Molecular Dynamics for Phase Behavior and Self-Assembly

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of interacting particles. This allows for the study of the dynamic evolution of the system, including phase transitions and the formation of aggregated structures.

For a system of N,N-Dimethylcyclohexylamine oleate in a solvent (such as water or a nonpolar organic solvent), MD simulations can provide insights into:

Self-Assembly: Like other surfactants, N,N-Dimethylcyclohexylamine oleate is an amphiphilic molecule with a polar head group (the ammonium carboxylate) and a nonpolar tail (the oleate hydrocarbon chain). In aqueous solutions, these molecules would be expected to self-assemble into structures like micelles or vesicles to minimize the unfavorable interactions between the hydrophobic tails and water.

Phase Behavior: By varying the concentration and temperature in the simulations, it is possible to predict the phase behavior of the system. This could include the formation of different liquid crystal phases (e.g., lamellar, hexagonal) at higher concentrations.

Interfacial Properties: MD simulations can be used to study the behavior of N,N-Dimethylcyclohexylamine oleate at interfaces, such as an oil-water interface, which is relevant to its potential applications as an emulsifier.

A hypothetical phase diagram for N,N-Dimethylcyclohexylamine oleate in water, as could be predicted from MD simulations, is shown below.

| Concentration Range | Predominant Structure |

| Low | Monomers |

| Moderate | Spherical Micelles |

| High | Cylindrical Micelles / Lamellar Phases |

Monte Carlo Simulations for Thermodynamic Properties

Monte Carlo (MC) simulations use statistical methods to model the behavior of a system. Instead of solving equations of motion, MC simulations generate random configurations of the system and accept or reject them based on their energy. This method is particularly well-suited for calculating thermodynamic equilibrium properties.

For N,N-Dimethylcyclohexylamine oleate, MC simulations could be used to determine:

Thermodynamic Averages: Properties such as the average energy, pressure, and volume of the system at a given temperature can be calculated.

Phase Equilibria: MC simulations in specific ensembles (e.g., Gibbs ensemble) can be used to directly simulate the coexistence of different phases, such as liquid-vapor or liquid-liquid equilibria.

Free Energy Calculations: Specialized MC techniques can be employed to calculate the free energy of various processes, such as the formation of a micelle or the binding of the ion pair.

Predictive Modeling for Material Performance

Predictive modeling aims to establish a relationship between the molecular structure of a compound and its macroscopic properties or performance in a particular application. This is often achieved through Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models.

For N,N-Dimethylcyclohexylamine oleate, predictive models could be developed to forecast properties such as:

Solubility: Predicting the solubility in different solvents based on calculated molecular descriptors.

Viscosity: Estimating the viscosity of solutions containing this compound.

Catalytic Activity: If used as a catalyst, its performance could be correlated with quantum chemically derived parameters. For instance, N,N-dimethylcyclohexylamine is known to be used as a catalyst for polyurethane foams. chemicalbook.com

These models are typically built using a dataset of compounds with known properties and a set of calculated molecular descriptors. Statistical methods are then used to find a mathematical equation that links the descriptors to the property of interest.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are theoretical models that aim to predict the properties of chemical compounds based on their molecular structures. science-revision.co.ukacs.org These models are developed by establishing a mathematical relationship between the chemical structure and a specific property of interest. A prerequisite for building a reliable QSPR model is a substantial dataset of experimentally measured properties for a range of structurally similar compounds.

A diligent search of scientific databases reveals no published QSPR models specifically developed for Cyclohexylamine (B46788), N,N-dimethyl-, oleate. The lack of available experimental data for this compound and its close analogs hinders the development and validation of such predictive models. Consequently, it is not possible to present data tables of molecular descriptors or QSPR-predicted properties for this compound.

Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks

The molecular structure of Cyclohexylamine, N,N-dimethyl-, oleate suggests the presence of several types of intermolecular interactions. The primary interaction is the ionic bond between the positively charged N,N-dimethylcyclohexylammonium ion and the negatively charged oleate carboxylate group. Additionally, van der Waals forces would be significant due to the long hydrocarbon chain of the oleate and the cyclohexyl group of the amine.

Despite these theoretical considerations, there is a lack of specific computational studies, such as quantum mechanical calculations or detailed molecular simulations, that have elucidated the precise nature and strength of these intermolecular interactions and the resulting hydrogen bonding networks for this compound. Without such studies, a detailed, quantitative description of these interactions remains unavailable.

Analytical and Characterization Methodologies in N,n Dimethylcyclohexylamine Oleate Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for separating N,N-dimethylcyclohexylamine oleate (B1233923) from starting materials, byproducts, or impurities. The choice of technique depends on the volatility and polarity of the compound and the specific analytical goal.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. While the parent amine, N,N-dimethylcyclohexylamine, is sufficiently volatile for GC analysis, the oleate salt is not. Due to its ionic nature and high molecular weight, N,N-dimethylcyclohexylamine oleate would likely decompose at the high temperatures required for GC injection. Therefore, GC is primarily used to assess the purity of the N,N-dimethylcyclohexylamine starting material or to detect its presence as a volatile impurity in the final product. fishersci.ca Methods have been developed for the determination of airborne N,N-dimethylcyclohexylamine where the analyte is collected on a sorbent tube and subsequently analyzed by a gas chromatograph/mass spectrometer (GC/MS).

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of the intact N,N-dimethylcyclohexylamine oleate salt. sielc.com Its ability to separate non-volatile and thermally sensitive compounds makes it ideal for purity assessment and quantification. A typical HPLC method would employ a reverse-phase column (such as a C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.com An acid, such as formic acid, is often added to the mobile phase to improve peak shape and for compatibility with mass spectrometry detectors. sielc.com

| Technique | Applicability to Analyte | Typical Column | Common Mobile Phase/Carrier Gas | Primary Application |

|---|---|---|---|---|

| Gas Chromatography (GC) | Indirect (Analyzes volatile precursors or impurities like N,N-dimethylcyclohexylamine) | Capillary column (e.g., DB-5ms) | Inert gas (e.g., Helium, Nitrogen) | Purity testing of N,N-dimethylcyclohexylamine starting material |

| High-Performance Liquid Chromatography (HPLC) | Direct (Analyzes the intact salt) | Reverse-phase (e.g., C18) | Acetonitrile/Water mixture | Purity assessment and quantification of N,N-dimethylcyclohexylamine oleate |

Chiral Chromatography for Enantiomeric Resolution

Chiral chromatography is a specialized technique used to separate stereoisomers (enantiomers). The standard N,N-dimethylcyclohexylamine molecule is achiral as it does not possess a stereocenter. Similarly, oleic acid is also achiral. Therefore, chiral chromatography is not applicable for the enantiomeric resolution of N,N-dimethylcyclohexylamine oleate. This technique would only become relevant if a chiral center were introduced into either the amine or the fatty acid component through synthetic modification.

Spectroscopic Approaches for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

¹H NMR: In the ¹H NMR spectrum of N,N-dimethylcyclohexylamine oleate, one would expect to observe signals corresponding to both the N,N-dimethylcyclohexylammonium cation and the oleate anion. The protonation of the amine to form the ammonium (B1175870) salt would cause a downfield shift for the protons on the carbons adjacent to the nitrogen atom compared to the free amine. chemicalbook.comspectrabase.com The characteristic signal for the acidic proton of oleic acid (typically found above 10 ppm) would be absent, confirming salt formation.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For N,N-dimethylcyclohexylamine oleate, distinct signals would appear for the cyclohexane (B81311) ring, the N-methyl groups, and the long alkyl chain of the oleate. The carbon atoms closest to the positively charged nitrogen in the cation and the negatively charged carboxylate group in the anion would exhibit the most significant chemical shift changes compared to the neutral starting materials. chemicalbook.comspectrabase.com

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy can be a valuable tool. It directly probes the nitrogen nucleus, providing definitive information about its electronic environment. A significant shift would be observed for the nitrogen atom in N,N-dimethylcyclohexylamine upon protonation to form the ammonium salt, confirming the ionic nature of the compound. nih.gov

| Component | Nucleus | Predicted Chemical Shift (ppm) | Key Features |

|---|---|---|---|

| N,N-Dimethylcyclohexylammonium Cation | ¹H | ~2.5-3.5 (N-CH₃, N-CH) | Signals for protons alpha to the nitrogen are shifted downfield upon protonation. |

| ¹³C | ~60-70 (N-CH), ~40-50 (N-CH₃) | Carbons attached to nitrogen show a distinct shift. | |

| Oleate Anion | ¹H | ~5.3 (CH=CH), ~2.2 (CH₂COO⁻) | Absence of carboxylic acid proton signal; presence of olefinic protons. |

| ¹³C | ~180 (COO⁻), ~130 (CH=CH) | Presence of a carboxylate carbon signal in the downfield region. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for confirming the formation of the oleate salt. The spectrum of the product would show the disappearance of the very broad O-H stretching band (around 2500-3300 cm⁻¹) characteristic of the carboxylic acid group in oleic acid. Concurrently, new, strong absorption bands would appear: an asymmetric stretching band for the carboxylate group (COO⁻) around 1550-1610 cm⁻¹ and a symmetric stretching band around 1400-1440 cm⁻¹. The spectrum would also feature C-H stretching bands around 2850-3000 cm⁻¹ from both components and potentially a broad N-H stretching band from the ammonium cation. nih.govchemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly effective for detecting non-polar bonds. In the spectrum of N,N-dimethylcyclohexylamine oleate, a strong signal for the C=C double bond stretch in the oleate chain would be expected around 1650 cm⁻¹. The various C-C and C-H vibrations of the cyclohexane and alkyl chain would also be visible. nih.govchemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass Spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For an ionic salt like N,N-dimethylcyclohexylamine oleate, soft ionization techniques such as Electrospray Ionization (ESI) are most appropriate.

Positive Ion Mode (ESI+): In this mode, the N,N-dimethylcyclohexylammonium cation would be detected. Since the parent amine (N,N-dimethylcyclohexylamine) has a molecular weight of 127.23 g/mol , the protonated cation [C₆H₁₁N(CH₃)₂H]⁺ would have an expected m/z of approximately 128. nih.gov

Negative Ion Mode (ESI-): This mode would detect the oleate anion. Oleic acid has a molecular weight of 282.47 g/mol , so the deprotonated anion [C₁₈H₃₃O₂]⁻ would have an expected m/z of approximately 281.

Analysis of the fragmentation of the N,N-dimethylcyclohexylammonium ion can provide further structural confirmation. Under electron ionization, the parent amine typically fragments to produce a base peak at m/z 84, which is formed via a McLafferty rearrangement, and another significant ion at m/z 71. nih.govreddit.com

| Ionization Mode | Expected Ion | Formula | Expected m/z | Key Fragments (from Cation) |

|---|---|---|---|---|

| ESI Positive | N,N-Dimethylcyclohexylammonium | [C₈H₁₈N]⁺ | 128 | 84, 71 |

| ESI Negative | Oleate | [C₁₈H₃₃O₂]⁻ | 281 | N/A |

Rheological and Viscoelastic Characterization of Formulations

Rheology, the study of the flow of matter, is fundamental to characterizing formulations containing N,N-dimethylcyclohexylamine oleate. nih.gov These properties dictate the material's behavior during storage, transport, and application, influencing everything from shelf stability to sensory perception and efficacy. nih.gov

Viscosity is a measure of a fluid's resistance to flow. Formulations containing self-assembling structures, such as the micelles or vesicles formed by N,N-dimethylcyclohexylamine oleate, often exhibit non-Newtonian behavior. wikipedia.org Specifically, they frequently demonstrate shear-thinning (or pseudoplastic) properties, where the viscosity of the formulation decreases as the rate of shear stress increases. wikipedia.orgresearchgate.net

This phenomenon can be attributed to the alignment of the material's microstructure in the direction of flow. wikipedia.org At rest, the surfactant molecules may form an entangled, disordered network of worm-like micelles or other aggregates, resulting in high viscosity. When shear is applied, these structures disentangle and align, reducing their resistance to flow and thus lowering the viscosity. wikipedia.org

The shear-thinning behavior is often quantified using rheological models such as the Power Law or Herschel-Bulkley models. nih.govresearchgate.net These models fit experimental data from viscosity curves (viscosity vs. shear rate) to provide key parameters like the consistency index (K) and the flow behavior index (n). For a shear-thinning fluid, the value of 'n' is less than 1. mdpi.com

Table 1: Representative Rheological Data for a Fatty Acid-Amine Surfactant System

This table presents hypothetical data modeled on a similar system to illustrate typical shear-thinning behavior.

| Shear Rate (s⁻¹) | Viscosity (Pa·s) | Shear Stress (Pa) |

| 0.1 | 120.0 | 12.0 |

| 1.0 | 45.0 | 45.0 |

| 10.0 | 10.0 | 100.0 |

| 100.0 | 2.5 | 250.0 |

| 1000.0 | 0.8 | 800.0 |

Many surfactant-based formulations, including those with N,N-dimethylcyclohexylamine oleate, are not purely viscous but are viscoelastic, meaning they exhibit both liquid-like (viscous) and solid-like (elastic) properties. Dynamic oscillatory rheology is the primary technique used to quantify these characteristics.

In these tests, a small, oscillating stress or strain is applied to the sample, and the resulting response is measured. This allows for the determination of the elastic or storage modulus (G′) and the viscous or loss modulus (G″). rsc.org

Storage Modulus (G′): Represents the elastic component, or the energy stored and recovered per cycle of deformation. A higher G′ indicates a more solid-like or structured material.

Loss Modulus (G″): Represents the viscous component, or the energy dissipated as heat per cycle. A higher G″ indicates a more fluid-like material.

By performing "amplitude sweeps" (varying the stress/strain at a constant frequency), the linear viscoelastic region (LVR) can be identified. Within the LVR, the structure of the material is not irreversibly damaged. "Frequency sweeps" performed within the LVR reveal how the viscoelastic properties change with the timescale of deformation. In many structured surfactant systems, G′ is greater than G″ at low frequencies, indicating a predominantly elastic, gel-like structure at rest. researchgate.netrsc.org

Table 2: Example Dynamic Rheology Data for a Viscoelastic Surfactant Gel

| Angular Frequency (rad/s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |

| 0.1 | 125 | 25 |

| 1.0 | 130 | 30 |

| 10.0 | 140 | 45 |

| 100.0 | 160 | 70 |

Microstructural Analysis of Emulsions and Dispersions

Understanding the rheological behavior of N,N-dimethylcyclohexylamine oleate formulations requires a detailed analysis of their underlying microstructure. Techniques that can probe the size, shape, and arrangement of surfactant aggregates are therefore essential.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size of particles and molecules in a liquid. nih.gov It is ideal for characterizing the hydrodynamic radius of micelles, vesicles, or emulsion droplets in the sub-micron range. brookhaveninstruments.com

The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. nih.gov These fluctuations are caused by the Brownian motion of the particles; smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. nih.gov By analyzing the correlation of these intensity fluctuations over time, the translational diffusion coefficient of the particles can be calculated, which is then used to determine the particle size via the Stokes-Einstein equation. DLS also provides information on the polydispersity index (PDI), a measure of the broadness of the size distribution. scielo.br

Table 3: Illustrative DLS Results for a Nanoemulsion Stabilized by an Oleate Surfactant

| Parameter | Value |

| Z-Average Diameter (d.nm) | 175 |

| Polydispersity Index (PDI) | 0.15 |

| Intercept | 0.91 |

In Cryo-TEM, a very thin film of the aqueous formulation is rapidly frozen in a cryogen (like liquid ethane), vitrifying the water and trapping the surfactant structures in their native, solvated state without crystallization. rsc.org The vitrified sample is then imaged under cryogenic conditions in a transmission electron microscope. rsc.org This method avoids the artifacts associated with conventional TEM sample preparation techniques like drying and staining, providing a high-resolution snapshot of the microstructure in solution. mdpi.com Cryo-TEM can reveal the formation of lamellar structures, stacked bilayers, or the entangled networks of thread-like micelles that give rise to the viscoelastic properties of a formulation. umn.edursc.org

Electrical conductivity measurements are a simple yet powerful tool for investigating the phase behavior and structural transitions in surfactant systems, particularly in the formation of microemulsions. The conductivity of a formulation is highly dependent on the continuity of the aqueous and oil phases and the nature of the aggregates formed.

For instance, in a water-in-oil microemulsion where water droplets are dispersed in a continuous oil phase, the electrical conductivity is typically very low, similar to that of the pure oil. As the water content increases, the system may transition to a bicontinuous phase, where both water and oil form interpenetrating channels. This transition is marked by a sharp increase in electrical conductivity. A further increase in water content can lead to a phase inversion to an oil-in-water microemulsion, where the conductivity becomes high, approaching that of the aqueous phase. researchgate.net Therefore, by measuring conductivity as a function of component concentration, researchers can map out different structural regions in the phase diagram of a system containing N,N-dimethylcyclohexylamine oleate. researchgate.net

Sustainable Chemistry and Green Engineering Aspects

Utilization of Renewable Resources in Oleate (B1233923) Synthesis

A cornerstone of green chemistry is the use of renewable feedstocks. The oleate portion of Cyclohexylamine (B46788), N,N-dimethyl-, oleate is derived from oleic acid, a fatty acid that can be sourced sustainably from a variety of biological materials, reducing reliance on petrochemicals.

Oleic acid is one of the most common monounsaturated fatty acids found in nature, abundantly present in numerous vegetable oils and increasingly in oils derived from microorganisms like microalgae. researchgate.net Vegetable oils are a primary renewable source. For instance, olive oil contains between 55% and 83% oleic acid, while avocado oil has a concentration of 60-70%. chalmers.se Through modern genetic engineering, plant varieties have been developed to produce oils with exceptionally high oleic acid content; "high oleic" sunflower oil, for example, can contain over 90% oleic acid. researchgate.net

Microalgae are emerging as a highly promising and sustainable feedstock for oleic acid production. chalmers.se The cultivation of microalgae like P. moriformis can be performed in controlled environments, offering high productivity and reducing the risk of contamination. chalmers.se This method of production does not compete with traditional agriculture for arable land, presenting a significant advantage in sustainable sourcing. researchgate.net The fatty acid composition of the native strain of P. moriformis is predominantly oleic acid, making it an efficient source for industrial-scale production. chalmers.se

| Bio-based Source | Typical Oleic Acid Content (%) |

|---|---|

| High-Oleic Sunflower Oil | >90% |

| Olive Oil | 55-83% |

| High-Oleic Soybean Oil | >70% |

| Avocado Oil | 60-70% |

| Canola Oil | 61% |

| Palm Oil | 39% |

Design for Recyclability and Reusability of Solvents and Catalysts

Green engineering emphasizes the design of processes where components like solvents and catalysts can be easily recovered and reused, minimizing waste and improving economic efficiency. N,N-Dimethylcyclohexylamine, the amine component of the target compound, possesses unique properties that make it highly suitable for such systems.

N,N-Dimethylcyclohexylamine (DMCHA) is a tertiary amine that functions as a switchable hydrophilicity solvent (SHS). semanticscholar.orgrsc.org This means its ability to dissolve in water can be reversibly changed. In its natural state, DMCHA is hydrophobic and has very low miscibility with water. rsc.orgresearchgate.net However, when sparged with carbon dioxide (CO₂), it reacts with water to form an ammonium (B1175870) bicarbonate salt, which is completely miscible with water. cinz.nz

This "switch" is reversible. By removing the CO₂, typically by bubbling an inert gas like nitrogen through the solution or by gentle heating, the bicarbonate salt reverts to the hydrophobic amine, which then phase-separates from the water. cinz.nz This property allows for a highly efficient recovery and recycling loop. For instance, after a reaction, the addition of CO₂ can render the amine soluble in an aqueous phase, allowing it to be easily separated from hydrophobic products. Subsequently, the CO₂ can be removed from the aqueous solution to recover the amine for reuse in further reaction cycles. researchgate.netresearchgate.net This process avoids the need for energy-intensive distillation and reduces solvent waste.

A comprehensive evaluation of the environmental credentials of a chemical process is achieved through a Life Cycle Assessment (LCA). chaincraft.com An LCA for Cyclohexylamine, N,N-dimethyl-, oleate would involve a "cradle-to-gate" analysis, examining all stages from raw material extraction to the final product synthesis. chaincraft.com

This assessment would quantify the environmental footprint by considering two primary pathways:

Oleic Acid Production : The LCA would analyze the impacts associated with cultivating, harvesting, and processing the bio-based feedstock (e.g., sunflowers or microalgae). researchgate.net This includes inputs like water, fertilizer, and energy, and outputs such as greenhouse gas emissions. nih.govresearchgate.net The use of renewable, bio-based oleic acid is expected to have a lower carbon footprint compared to fossil-fuel-derived alternatives. chaincraft.com

N,N-Dimethylcyclohexylamine Production : The synthesis of the amine would be similarly assessed. Greener synthesis routes that utilize bio-based feedstocks or recyclable, metal-free catalysts would score better in an LCA than traditional petrochemical routes. bdmaee.net

Waste Minimization and Process Intensification Strategies

Process intensification refers to the development of novel equipment and techniques that offer dramatic improvements in chemical manufacturing, leading to smaller, cleaner, and more energy-efficient processes. Continuous flow chemistry and microfluidics are key strategies in this domain.

The synthesis of oleates and related esters can be significantly improved by moving from traditional batch reactors to continuous flow systems. cinz.nz In a continuous flow reactor, reagents are pumped through a network of tubes or microchannels where the reaction occurs. This approach offers superior control over reaction parameters such as temperature, pressure, and mixing. semanticscholar.org

Microfluidic reactors, which use channels with sub-millimeter dimensions, further enhance these advantages. The high surface-area-to-volume ratio in microreactors leads to exceptionally efficient heat and mass transfer, which can dramatically increase reaction rates and product yields. semanticscholar.orgrsc.org For reactions like the formation of oleate salts or esters, continuous flow processing can lead to:

Reduced Reaction Times : Precise control over conditions often shortens the time required to reach completion. nih.gov

Increased Yield and Purity : Better mixing and temperature control minimize the formation of byproducts.

Enhanced Safety : The small volume of reagents present in the reactor at any given time reduces the risks associated with handling hazardous materials.

Waste Minimization : Higher efficiency and fewer byproducts lead to a significant reduction in waste streams.

Scalability : Processes can be scaled up by running multiple reactors in parallel, a concept known as "scaling out."

Studies on related fatty acid transformations have demonstrated substantial improvements; for example, the space-time yield for the oxidation of methyl oleate was improved from 0.08 kg/L ·h in a batch process to 1.29 kg/L ·h in a flow system. researchgate.net

Atom Economy and Reaction Efficiency Improvements

Theoretical Atom Economy

The formation of this compound from its precursors is an addition reaction. In principle, addition reactions are considered 100% atom economical because all the atoms from the reactants are incorporated into the final product, generating no by-products. jocpr.comacs.org The reaction is as follows:

C₈H₁₇N (N,N-dimethylcyclohexylamine) + C₁₈H₃₄O₂ (Oleic Acid) → [C₈H₁₈N]⁺[C₁₈H₃₃O₂]⁻ (this compound)

The theoretical atom economy is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants. kccollege.ac.in In this ideal neutralization reaction, the atom economy is 100%, representing the pinnacle of efficiency at the molecular level. jocpr.com

| Reactant/Product | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| N,N-dimethylcyclohexylamine | C₈H₁₇N | 127.23 |

| Oleic Acid | C₁₈H₃₄O₂ | 282.47 |

| Total Reactant Mass | - | 409.70 |

| This compound | C₂₆H₅₁NO₂ | 409.70 |

| Theoretical Atom Economy | (409.70 / 409.70) * 100% = 100% |

Reaction Efficiency Improvements in Precursor Synthesis